N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
Description
N-{3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a heterocyclic hybrid compound featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety. The 4-chlorophenyl group at the triazole ring and the 3-methoxybenzamide substituent at the thiadiazole ring define its structural uniqueness.
Properties
IUPAC Name |
N-[3-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)14-8-6-13(20)7-9-14)17-21-19(29-24-17)22-18(27)12-4-3-5-15(10-12)28-2/h3-10H,1-2H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRYKRVBMYBDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: : Synthesis begins with 4-chlorophenyl hydrazine, methyl acetoacetate, and 3-methoxybenzoyl chloride.
Formation of Intermediate: : The first step involves reacting 4-chlorophenyl hydrazine with methyl acetoacetate to form the corresponding hydrazone.
Cyclization: : Cyclization of this intermediate leads to the formation of a 1,2,3-triazole ring.
Thiadiazole Formation: : This intermediate undergoes a cyclization reaction with thiocarbonyl compounds to form the 1,2,4-thiadiazole ring.
Final Product: : The final step involves acylation with 3-methoxybenzoyl chloride, leading to the formation of N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide.
Industrial Production Methods: For large-scale production, these reactions are optimized to increase yield and purity, involving continuous flow chemistry and possibly microwave-assisted synthesis to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound undergoes oxidation reactions where the thiadiazole ring can be transformed into sulfoxides or sulfones under appropriate conditions.
Reduction: : Reduction can lead to the cleavage of the triazole or thiadiazole rings, often yielding simpler structures.
Substitution: : Aromatic substitution reactions on the 4-chlorophenyl or methoxybenzoyl groups are feasible under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: : Examples include potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride can be used.
Substitution Reagents: : Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products vary based on reaction conditions, but typically involve modified aromatic rings or the formation of simpler fragments from ring cleavage.
Scientific Research Applications
N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is explored in multiple domains:
Chemistry: : Used as a scaffold in the synthesis of new molecules.
Medicine: : Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Industry: : Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The compound's biological activity is attributed to its ability to interact with various molecular targets. The triazole and thiadiazole rings facilitate binding to specific proteins, potentially inhibiting enzymes or altering receptor activity. The exact mechanism involves pathways such as:
Enzyme Inhibition: : By mimicking substrate molecules or binding to active sites.
Receptor Modulation: : Interacting with receptors involved in signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several derivatives reported in the literature, particularly those combining thiadiazole and triazole rings. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthesis methodologies.
Structural and Substituent Analysis
- Compound 6 () : Contains an isoxazole ring fused to the thiadiazole system and lacks the triazole moiety. The benzamide group is unsubstituted, resulting in lower steric hindrance compared to the target compound’s 3-methoxybenzamide. The absence of a chloro substituent may reduce lipophilicity .
- Compound 8a (): Features a pyridinyl-acetyl group instead of the triazole ring.
- N-{3-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide () : Differs in the substitution pattern of the triazole (3,4-dimethoxyphenyl vs. 4-chlorophenyl) and benzamide (4-methoxy vs. 3-methoxy). The electron-donating methoxy groups in this analog may decrease electrophilicity compared to the electron-withdrawing chloro group in the target compound .
- 4-Chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide () : Replaces the 3-methoxybenzamide with a 4-chlorobenzamide and introduces a methylsulfanyl group on the triazole. The sulfur atom may enhance metabolic stability but could also increase toxicity risks .
Physicochemical Properties
Calculated based on molecular formula.
*Predicted based on substituent effects (e.g., 3-methoxy: ~3.8 ppm for OCH₃; 4-chloro: deshielded aromatic protons).
- Melting Points : The target compound’s melting point is expected to exceed 200°C, similar to Compound 8a (290°C), due to rigid aromatic systems and hydrogen-bonding capacity of the benzamide group .
- Spectral Data : The IR carbonyl stretch (~1670–1700 cm⁻¹) aligns with benzamide derivatives in . The 3-methoxy group would cause distinct NMR shifts (e.g., OCH₃ at ~3.8 ppm) compared to analogs with ester or acetyl groups .
Hypothesized Bioactivity Trends
- The 4-chlorophenyl group in the target compound may enhance antimicrobial activity compared to methoxy-substituted analogs () due to increased lipophilicity and membrane penetration .
Biological Activity
N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a synthetic compound belonging to the class of triazole and thiadiazole derivatives. Its unique structural features suggest potential biological activities that are of great interest in medicinal chemistry, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 305.76 g/mol. It contains a triazole ring, a thiadiazole moiety, and various aromatic substituents that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.76 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .
Anticancer Properties
The anticancer potential of triazole and thiadiazole derivatives has been extensively studied. For example, derivatives with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported for these compounds vary widely but can be as low as 0.28 µg/mL for certain active derivatives .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For instance, studies have indicated that triazoles can inhibit aromatase enzymes involved in estrogen synthesis, which is crucial in hormone-dependent cancers .
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various triazole derivatives against drug-resistant strains of bacteria, this compound was found to be effective at inhibiting growth at concentrations lower than those required for traditional antibiotics .
Study 2: Cytotoxicity in Cancer Cells
A recent investigation into the cytotoxicity of thiadiazole derivatives revealed that compounds structurally similar to this compound exhibited significant inhibition of cell proliferation in several cancer cell lines. The study highlighted the importance of the substituents on the thiadiazole ring in determining the potency of the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
